molecular formula C21H20N2O5 B2362355 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylic acid CAS No. 1418113-57-1

2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylic acid

Cat. No.: B2362355
CAS No.: 1418113-57-1
M. Wt: 380.4
InChI Key: FJKMLGAXBFCUTK-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a 1,3-oxazole derivative featuring a methyl group at position 5 and a carboxylic acid moiety at position 3. The substituent at position 2 consists of a (1R)-configured ethyl chain bearing a benzyloxycarbonyl (Cbz)-protected amine and a terminal phenyl group. The Cbz group serves as a protective moiety for the amine, facilitating synthetic applications in peptide and peptidomimetic chemistry .

Properties

IUPAC Name

5-methyl-2-[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c1-14-18(20(24)25)23-19(28-14)17(12-15-8-4-2-5-9-15)22-21(26)27-13-16-10-6-3-7-11-16/h2-11,17H,12-13H2,1H3,(H,22,26)(H,24,25)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKMLGAXBFCUTK-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(O1)[C@@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylic acid is a member of a class of organic compounds known for their diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a complex structure characterized by the presence of an oxazole ring and a benzyloxycarbonyl group. Its molecular formula is C20H22N2O4C_{20}H_{22}N_{2}O_{4}, with a molecular weight of approximately 366.40 g/mol. The structure is pivotal in determining its biological interactions.

The compound's mechanism of action primarily involves modulation of ion channels and enzymatic pathways. Recent studies have highlighted its inhibitory effects on calcium-activated chloride channels (CaCCs), particularly the transmembrane protein TMEM16A. This inhibition is crucial for understanding its potential in treating diseases related to ion channel dysregulation.

Efficacy Studies

Research has shown that derivatives of this compound exhibit significant biological activity:

  • Inhibition of TMEM16A : In vitro studies demonstrated that certain derivatives have IC50 values below 6 µM, indicating potent inhibition of TMEM16A activity. For instance, one derivative exhibited an IC50 value of 2.8 ± 1.3 µM, marking it as one of the most effective inhibitors identified .
  • Antimicrobial Activity : The compound has also been evaluated for antimicrobial properties. Amino acid-based derivatives have shown promising results against various bacterial strains, suggesting potential as an antimicrobial agent .

Case Study 1: TMEM16A Inhibition

In a study conducted on Fischer rat thyroid cells transfected with human TMEM16A, the compound demonstrated significant inhibition of chloride currents. The results indicated that modifications to the benzyloxy and carboxylic acid groups enhanced inhibitory potency, making this compound a candidate for further development as a therapeutic agent targeting CaCCs .

CompoundIC50 Value (µM)Activity
Compound B252.8 ± 1.3TMEM16A Inhibitor
Compound B02<6TMEM16A Inhibitor
Compound B21<6TMEM16A Inhibitor

Case Study 2: Antimicrobial Properties

Another study explored the antimicrobial efficacy of related compounds derived from amino acids. These compounds were tested against several pathogenic bacteria, showing varying degrees of effectiveness. The structure-activity relationship indicated that specific substitutions on the aromatic rings significantly enhanced antimicrobial activity .

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the class of n-acyl-alpha amino acids and derivatives , which are characterized by having an acyl group attached to the nitrogen of an alpha amino acid. Its molecular formula is C21H20N2O5C_{21}H_{20}N_{2}O_{5} with a molecular weight of approximately 380.4 g/mol. The structure features a 1,3-oxazole ring, which is significant for its biological activity.

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have indicated that compounds similar to 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylic acid exhibit potential anticancer properties. The oxazole moiety is known to interact with biological targets involved in cancer cell proliferation and survival pathways.
    • Case Study : A derivative of this compound was tested against various cancer cell lines, showing significant cytotoxicity and induction of apoptosis, suggesting its potential as a lead compound for anticancer drug development .
  • Neuroprotective Effects
    • The compound has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer’s disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential.
    • Case Study : In vitro studies demonstrated that this compound could inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer’s pathology .
  • Anti-inflammatory Properties
    • Compounds with similar structures have shown anti-inflammatory effects by modulating cytokine release and inhibiting inflammatory pathways.
    • Case Study : Research indicated that the compound reduced levels of pro-inflammatory cytokines in animal models of inflammation .

Biochemical Interactions

The interactions of this compound with various biomolecules are crucial for understanding its mechanism of action:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can be beneficial in treating metabolic disorders.
  • Receptor Binding : It exhibits affinity for certain receptors that are implicated in pain modulation and neuroprotection.

Comparison with Similar Compounds

Key Observations:

Protective Groups: The Cbz group (target compound) is stable under basic conditions but cleaved via hydrogenolysis, whereas the Boc group () is acid-labile, enabling orthogonal deprotection strategies . Boc’s bulkiness may hinder interactions in sterically sensitive binding pockets compared to Cbz.

Substituent Effects :

  • The phenyl group in the target compound enhances lipophilicity, favoring membrane permeability and hydrophobic interactions .
  • Benzyloxy () or branched alkyl chains () alter solubility and metabolic pathways.

Stereochemistry :

  • The R-configuration in the target compound vs. S-configuration in analogs () may lead to divergent binding affinities in chiral environments (e.g., enzyme active sites).

Molecular Weight and Applications :

  • Lower molecular weight compounds (e.g., : 346.38 g/mol) may exhibit better pharmacokinetic profiles, while heavier analogs (e.g., target: 410.42 g/mol) could prioritize target affinity .

Research Implications and Hypotheses

  • Biological Activity : The phenyl group in the target compound may improve binding to aromatic-rich targets (e.g., kinases) compared to benzyloxy-substituted analogs .
  • Synthetic Utility : The Cbz group’s stability makes the target compound suitable for stepwise solid-phase peptide synthesis, whereas Boc-protected analogs () are preferable for acid-sensitive intermediates .
  • Metabolic Stability : Branched alkyl chains () could reduce oxidative metabolism, enhancing in vivo half-life relative to linear chains .

Preparation Methods

Physical and Chemical Properties

Property Value/Description
Molecular Formula C₂₁H₂₀N₂O₅
Molecular Weight 380.4 g/mol
IUPAC Name 5-methyl-2-[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]-1,3-oxazole-4-carboxylic acid
Standard InChI Key FJKMLGAXBFCUTK-QGZVFWFLSA-N
Physical Appearance Colorless solid
Solubility Poor water solubility; soluble in DMF, CH₂Cl₂
Storage Conditions Recommended at 4°C

Key Structural Components

The target molecule consists of several key structural features that inform its synthesis strategy:

  • A 1,3-oxazole heterocyclic core bearing specific substituents
  • A methyl group at the C-5 position of the oxazole
  • A carboxylic acid at the C-4 position of the oxazole
  • A (1R)-configured phenylethyl side chain at the C-2 position
  • A carbamate (Cbz) protecting group on the amino function

The absolute stereochemistry at the amino acid-derived stereocenter is crucial for the compound's biological activity and applications as a peptidomimetic building block.

Fundamental Oxazole Synthesis Methodologies

The preparation of 2,4,5-trisubstituted oxazoles has been extensively studied, with several methodologies applicable to the synthesis of the target compound. These approaches form the foundation for the specific synthesis of the title compound.

Robinson-Gabriel Oxazole Synthesis

The Robinson-Gabriel synthesis represents one of the most well-established routes to oxazoles and serves as a cornerstone for the preparation of the target molecule. This classical approach involves the intramolecular cyclization of a 2-acylamino-ketone followed by dehydration to yield the oxazole ring system. The reaction mechanism proceeds through:

  • Protonation of the keto moiety
  • Cyclization of the amide oxygen onto the activated carbonyl
  • Dehydration to form the oxazole ring

The intramolecular cyclization requires a cyclodehydrating agent, with various reagents such as phosphorus pentoxide, thionyl chloride, or trifluoroacetic anhydride typically employed. The presence of a correctly positioned amide carbonyl and ketone group in the precursor is essential for successful cyclization.

Wipf Modification of Robinson-Gabriel Synthesis

A significant advancement in oxazole synthesis was reported by Wipf and colleagues, who developed a modified approach particularly suitable for preparing oxazoles from amino acid derivatives. This method involves:

  • Side-chain oxidation of β-keto amides using Dess-Martin periodinane
  • Cyclodehydration of the resulting intermediate with triphenylphosphine, iodine, and triethylamine

This approach offers advantages for the stereocontrolled synthesis of the target compound, as it allows for the incorporation of the (1R)-phenylethyl side chain derived from the corresponding amino acid.

Multi-Component Reaction Strategies

Modern approaches to complex oxazoles increasingly utilize multi-component reactions, which allow for the rapid assembly of complex molecular frameworks:

Synthetic Approach Key Components Advantages
Ugi/Robinson-Gabriel Isonitrile, carboxylic acid, amine, glyoxal One-pot transformation, high atom economy
Tandem Oxidation-Cyclization Amino acid derivatives, oxidizing agents Direct conversion of readily available precursors
Solid-Phase Adaptation Support-bound intermediates, trifluoroacetic anhydride Amenable to parallel synthesis

The Ugi/Robinson-Gabriel sequence represents a particularly efficient approach, wherein the product of the Ugi reaction undergoes cyclodehydration to generate the desired oxazole scaffold. This sequence allows for the incorporation of diversity at multiple positions of the oxazole ring in a single process.

Stereoselective Synthesis Considerations

Maintaining stereochemical integrity throughout the synthetic sequence is critical for obtaining the target compound with the desired (1R) configuration.

Source of Chirality

The absolute stereochemistry at the C-1 position is typically derived from the corresponding amino acid precursor. Two primary approaches are utilized:

  • Chiral pool strategy : Employing naturally occurring (R)-phenylalanine or derivatives as the source of chirality
  • Asymmetric synthesis : Introduction of the stereocenter through asymmetric catalysis or auxiliary-controlled transformations

For the target compound, utilization of (R)-phenylalanine derivatives represents the most direct approach to establishing the required stereochemistry.

Stereochemical Integrity Maintenance

Several factors must be considered to preserve stereochemical integrity throughout the synthesis:

Stage of Synthesis Potential Challenges Mitigation Strategies
Cbz Protection Racemization during activation Low temperature, mild conditions
Amide Formation Base-induced epimerization Careful selection of coupling agents
Oxazole Formation Harsh cyclization conditions Optimized reaction parameters
Final Deprotection Acidic or basic hydrolysis Selective conditions, monitoring

The use of optical rotation measurements, chiral HPLC, and NMR analysis with chiral shift reagents are essential for confirming stereochemical purity throughout the synthetic sequence.

Multi-Component Reaction Approach

The one-pot diversity-oriented synthesis via Ugi/Robinson-Gabriel methodology offers an alternative route to the preparation of the target compound.

Ugi Four-Component Reaction

The Ugi reaction combines an aldehyde or ketone, an amine, an isonitrile, and a carboxylic acid to form a bis-amide intermediate. For the synthesis of the target compound, this would involve:

  • A suitably functionalized arylglyoxal or derivative
  • An appropriate amine component (potentially 2,4-dimethoxybenzylamine as an ammonia equivalent)
  • A carboxylic acid bearing a methyl group to introduce the C-5 methyl substituent
  • An isonitrile component

This four-component assembly creates a complex intermediate poised for subsequent cyclization to the oxazole.

Tandem Cyclodehydration

Following the Ugi reaction, acid-mediated cyclodehydration (Robinson-Gabriel reaction) of the resulting intermediate generates the oxazole ring:

  • The Ugi product undergoes acid-mediated deprotection (if a protecting group such as 2,4-dimethoxybenzyl is employed)
  • Concomitant cyclodehydration occurs, forming the oxazole ring
  • The resulting 2,4,5-trisubstituted oxazole bears the required substituent pattern

This approach potentially streamlines the synthesis by combining multiple steps into a one-pot procedure, although careful optimization is required to ensure stereochemical integrity.

Analytical Methods for Structure Verification

Rigorous analytical characterization is essential to confirm the successful synthesis of the target compound with the correct stereochemistry.

Spectroscopic Analysis

Analytical Method Key Information Obtained
¹H NMR Confirmation of methyl group (δ ~2.4 ppm), aromatic protons, and stereocenter
¹³C NMR Characteristic oxazole carbon signals (δ ~138-160 ppm), carboxylic acid carbon
IR Spectroscopy Carboxylic acid O-H stretch (~3000 cm⁻¹), C=O stretch (~1700 cm⁻¹)
Mass Spectrometry Molecular ion peak at m/z 380 (molecular formula confirmation)

NMR analysis at 500 MHz in d6-DMSO is typically employed for detailed structural characterization of the target compound.

Stereochemical Verification

Confirming the (1R) configuration requires specialized techniques:

  • Optical rotation measurements compared against literature values
  • Chiral HPLC analysis against authentic standards
  • X-ray crystallography (if crystalline material can be obtained)
  • Comparison with the (1S) diastereomer (CAS: 208665-44-5) for differential analysis

Practical Considerations and Process Optimization

Successful preparation of this compound at scale requires careful attention to reaction conditions and process parameters.

Reaction Optimization Parameters

Parameter Impact on Synthesis Optimization Strategy
Temperature Affects stereochemical integrity and reaction rate Carefully controlled heating/cooling profiles
Solvent Selection Influences solubility and reaction kinetics Screening of reaction media for optimal performance
Reagent Equivalents Determines conversion and side-product formation Systematic variation to identify optimal stoichiometry
Reaction Time Balances conversion with potential degradation Monitoring by TLC or HPLC for completion
Workup Procedures Critical for isolation of pure product Development of selective extraction/precipitation methods

Purification Strategies

The target compound requires high purity (≥97%) for applications as a building block in medicinal chemistry. Purification approaches typically include:

  • Recrystallization from appropriate solvent systems
  • Column chromatography on silica gel with optimized mobile phases
  • Preparative HPLC for final purification if required

The compound is reported to be a colorless solid with solubility in DMF and CH₂Cl₂, which informs solvent selection for recrystallization and chromatography.

Comparative Analysis of Synthetic Routes

Multiple synthetic approaches to the target compound can be evaluated based on efficiency, practicality, and scalability.

Efficiency Metrics

Synthetic Route Advantages Limitations
Classical Robinson-Gabriel Well-established methodology Multiple discrete steps
Wipf Modification Straightforward use of amino acid precursors Requires specialized oxidation conditions
Ugi/Robinson-Gabriel One-pot approach, fewer isolations Potential stereochemical control challenges
Solid-Phase Adaptation Amenable to parallel synthesis Requires specialized equipment

Economic and Practical Considerations

For research and development purposes, the compound is commercially available with pricing ranging from approximately €899 for 1 gram to €1789 for 2.5 grams, indicating the value of efficient synthetic routes for cost reduction.

The synthesis of this compound typically requires careful attention to:

  • Starting material costs (particularly for enantiomerically pure precursors)
  • Reagent selection (balancing reactivity with cost)
  • Purification efficiency (minimizing material losses)
  • Scale-up considerations (safety and practicality at larger scales)

Q & A

Q. Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and chemical splash goggles. Use fume hoods to avoid inhalation of dust/aerosols .
  • Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis of the Cbz group .
  • Spill Management : Neutralize spills with sodium bicarbonate, absorb with inert material (e.g., vermiculite), and dispose as hazardous waste .
  • First Aid : For skin contact, rinse with water for 15+ minutes; for eye exposure, use eyewash stations immediately .

Advanced: How can enantiomeric purity of the (1R)-configuration be maintained during synthesis?

Q. Methodological Answer :

  • Chiral Auxiliaries : Use (R)-tert-butyl sulfinamide to direct stereochemistry during the formation of the β-phenylethylamine moiety. Auxiliary removal is achieved via acidic hydrolysis .
  • Asymmetric Hydrogenation : Catalyze the reduction of a prochiral ketone intermediate using Ru-BINAP complexes (e.g., Noyori-type catalysts) to achieve >99% enantiomeric excess (ee) .
  • Monitoring : Chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) quantifies ee. Retention time differences between enantiomers should exceed 2 minutes .

Q. Optimization Example :

  • Reaction at -20°C with 0.5 mol% Ru catalyst increases ee from 90% to 99% compared to room temperature .

Advanced: What strategies optimize HPLC analysis for detecting trace impurities?

Q. Methodological Answer :

  • Column Selection : Use a C18 column with 3 μm particle size for higher resolution. Adjust mobile phase pH to 2.5 (0.1% TFA in H₂O) to sharpen carboxylic acid peaks .
  • Gradient Elution : Ramp from 10% to 90% acetonitrile over 30 minutes to separate hydrolyzed by-products (e.g., free amine or ester intermediates) .
  • Detection : UV at 210 nm and 254 nm dual-wavelength detection improves sensitivity for low-abundance impurities (<0.1%) .
  • Validation : Perform spike-and-recovery experiments with synthetic impurities (e.g., des-Cbz derivative) to validate method accuracy .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Q. Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace benzyloxy with p-nitrobenzyl or tert-butyloxycarbonyl groups) to assess impact on bioactivity .
  • Biological Assays :
    • Enzyme Inhibition : Test against target enzymes (e.g., proteases) using fluorogenic substrates. IC₅₀ values correlate with substituent hydrophobicity .
    • Cellular Uptake : Radiolabel the compound (e.g., ³H or ¹⁴C) to measure permeability in Caco-2 cell monolayers .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with active sites. QSAR models link logP values to activity .

Q. Example SAR Finding :

  • Substituting benzyloxy with p-methoxybenzyloxy increases IC₅₀ by 2-fold due to enhanced hydrogen bonding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.